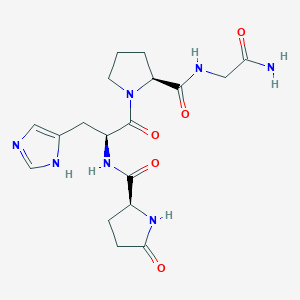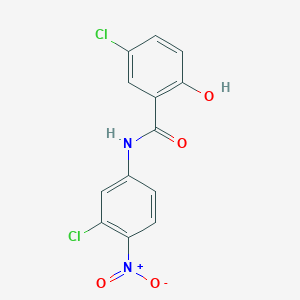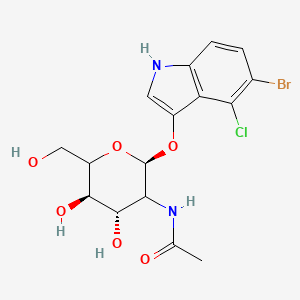
Isopropyl L-threoninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl-L-Threoninat ist ein Esterderivat der Aminosäure L-Threonin. Es ist eine Verbindung mit der chemischen Formel C7H15NO3 und einem Molekulargewicht von 161,2 g/mol
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Isopropyl-L-Threoninat kann durch Veresterung von L-Threonin mit Isopropanol synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines starken Säurekatalysators wie Schwefelsäure, um den Veresterungsprozess zu erleichtern. Die Reaktionsbedingungen beinhalten oft das Rückflusskochen des Gemisches bei erhöhten Temperaturen, um eine vollständige Umwandlung der Reaktanten in das gewünschte Esterprodukt sicherzustellen .
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion von Isopropyl-L-Threoninat kontinuierliche Durchflussverfahren beinhalten, um die Effizienz und Ausbeute zu verbessern. Die Verwendung fortschrittlicher katalytischer Systeme und optimierter Reaktionsbedingungen kann die Skalierbarkeit des Syntheseprozesses weiter verbessern .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isopropyl L-threoninate can be synthesized through the esterification of L-threonine with isopropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Isopropyl-L-Threoninat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxoderivate zu bilden.
Reduktion: Reduktionsreaktionen können die Estergruppe in eine Alkoholgruppe umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können an der Estergruppe stattfinden, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.
Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden, um Substitutionsreaktionen zu erleichtern.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Oxoderivaten führen, während die Reduktion Alkoholderivate produzieren kann .
Wissenschaftliche Forschungsanwendungen
Isopropyl-L-Threoninat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenzielle Rolle in Stoffwechselwegen und Enzymwechselwirkungen untersucht.
Industrie: Es wird bei der Herstellung verschiedener Pharmazeutika und Feinchemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von Isopropyl-L-Threoninat beinhaltet seine Interaktion mit spezifischen molekularen Zielen und Wegen. Beispielsweise kann es die Aktivität von Enzymen beeinflussen, die am Aminosäurestoffwechsel beteiligt sind. Darüber hinaus kann es Neurotransmittersysteme beeinflussen und so möglicherweise die kognitiven Funktionen durch Erhöhung der synaptischen Effizienz und Langzeitpotenzierung verbessern .
Wirkmechanismus
The mechanism of action of Isopropyl L-threoninate involves its interaction with specific molecular targets and pathways. For instance, it may modulate the activity of enzymes involved in amino acid metabolism. Additionally, it can influence neurotransmitter systems, potentially enhancing cognitive functions by increasing synaptic efficiency and long-term potentiation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
L-Threonin: Die Ausgangsamino-säure, aus der Isopropyl-L-Threoninat abgeleitet ist.
Magnesium-L-Threonat: Eine Verbindung, die für ihre neuroprotektiven Wirkungen und ihre Fähigkeit bekannt ist, die kognitiven Funktionen zu verbessern.
Einzigartigkeit
Isopropyl-L-Threoninat ist aufgrund seiner Esterfunktion einzigartig, die im Vergleich zu seiner Ausgangsamino-säure L-Threonin unterschiedliche chemische Eigenschaften und Reaktivität verleiht. Diese Einzigartigkeit macht es in bestimmten synthetischen und Forschungsanwendungen wertvoll .
Eigenschaften
Molekularformel |
C7H15NO3 |
|---|---|
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
propan-2-yl (2S,3R)-2-amino-3-hydroxybutanoate |
InChI |
InChI=1S/C7H15NO3/c1-4(2)11-7(10)6(8)5(3)9/h4-6,9H,8H2,1-3H3/t5-,6+/m1/s1 |
InChI-Schlüssel |
DAVNUZXTMACPML-RITPCOANSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)OC(C)C)N)O |
Kanonische SMILES |
CC(C)OC(=O)C(C(C)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![9-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12399766.png)







![L-Lysinamide, N2-[4-[[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxobutyl]-L-arginyl-L-prolyl-L-lysyl-L-prolyl-L-valyl-L-I+/--glutamyl-L-norvalyl-L-tryptophyl-L-arginyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-L-glutaminyl-L-alanyl-](/img/structure/B12399829.png)

